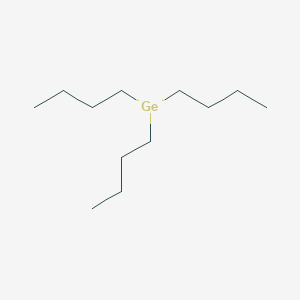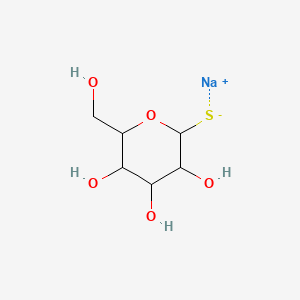
Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose, 1-thio-, monosodium salt: is a chemical compound with the molecular formula C6H11NaO5S. It is a derivative of glucose where a thiol group replaces the hydroxyl group at the first carbon position. This compound is known for its unique reactivity due to the presence of the thiol group, which allows it to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate typically involves the reaction of glucose with a thiol reagent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the thiol derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions: Alpha-D-Glucopyranose, 1-thio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Alpha-D-Glucopyranose, 1-thio-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying thiol-based reactions and mechanisms.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate involves its reactivity due to the thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to modify the activity of these targets, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Alpha-D-Glucopyranose: The parent compound, differing by the presence of a hydroxyl group instead of a thiol group.
Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.
1,4-Dithio-alpha-D-glucopyranose: A compound with two thiol groups at positions 1 and 4.
Uniqueness: Alpha-D-Glucopyranose, 1-thio-, monosodium salt is unique due to the presence of the thiol group, which imparts distinct reactivity and properties compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in various chemical and biological applications, particularly in studying thiol-based reactions and mechanisms.
特性
CAS番号 |
62778-20-5 |
|---|---|
分子式 |
C6H11NaO5S |
分子量 |
218.21 g/mol |
IUPAC名 |
sodium;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChIキー |
VKPBZIVFRYLHPT-WYRLRVFGSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
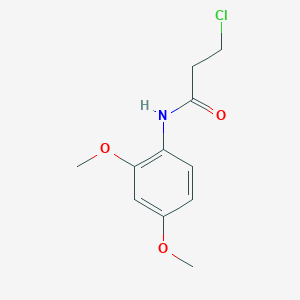
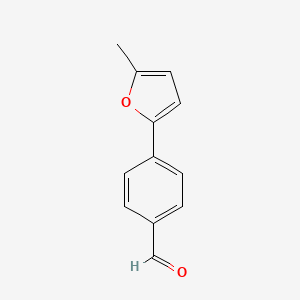
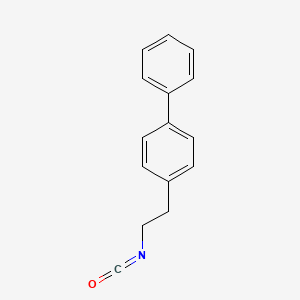
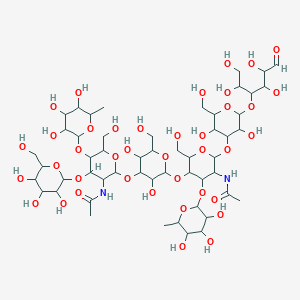
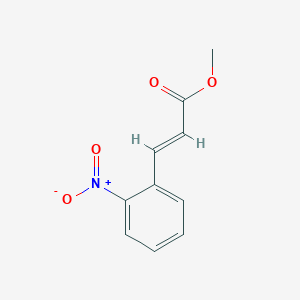
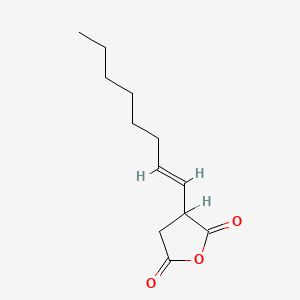
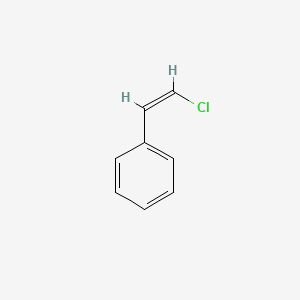
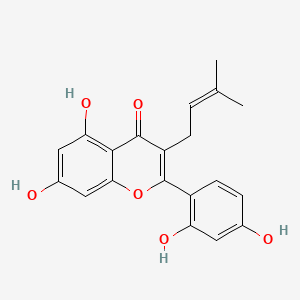
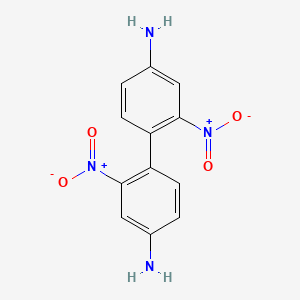
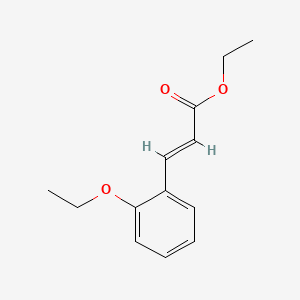
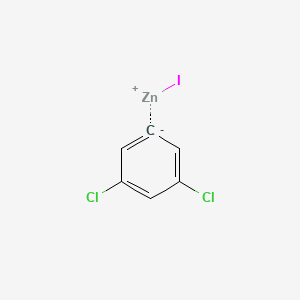
![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)
